

tert-Butylurea molecular weight and chemical formula

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Compound of Interest

Compound Name: *tert-Butylurea*

Cat. No.: B072671

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An In-depth Technical Guide to **tert-Butylurea**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of **tert-Butylurea**, along with detailed experimental protocols for its synthesis and purification.

Core Chemical and Physical Properties

tert-Butylurea is a mono-substituted urea that is of interest in various chemical and pharmaceutical research applications. A summary of its key quantitative data is presented below.

Property	Value	Reference(s)
Chemical Formula	C ₅ H ₁₂ N ₂ O	[1][2]
Molecular Weight	116.16 g/mol	[1][2][3][4]
IUPAC Name	tert-butylurea	[2][5]
CAS Number	1118-12-3	[1][2]
Melting Point	~185 °C (decomposes)	[6]
Appearance	White crystals or crystalline powder	[3]

Synthesis and Purification of **tert-Butylurea**

A common and effective method for the laboratory-scale synthesis of **tert-Butylurea** involves the reaction of urea with tert-butanol in the presence of concentrated sulfuric acid.^[3] The subsequent purification is typically achieved through recrystallization.

Experimental Protocols

I. Synthesis of **tert-Butylurea**

This protocol is adapted from a procedure published in Organic Syntheses.^[1]

Materials:

- Urea (finely powdered)
- tert-Butyl alcohol
- Concentrated sulfuric acid (sp. gr. 1.84)
- Ice
- Water
- Sodium hydroxide

Equipment:

- 500-mL three-necked flask
- Mechanical stirrer
- 200-mL dropping funnel
- Thermometer
- Ice bath
- 15-cm Büchner funnel

- 2-L beaker
- Steam-heated Büchner funnel (8-cm)

Procedure:

- Place 193 g (105 mL, 1.98 moles) of concentrated sulfuric acid into the 500-mL three-necked flask and cool it in an ice bath.
- Slowly add 60 g (1 mole) of finely powdered urea to the sulfuric acid, ensuring the temperature is maintained between 20°C and 25°C.
- Add 148 g (188 mL, 2 moles) of tert-butyl alcohol dropwise from the dropping funnel, maintaining the temperature between 20°C and 25°C.
- After the addition is complete, continue stirring the mixture for a period of time to ensure the reaction goes to completion.
- Pour the reaction mixture into a 4-L beaker containing 1 kg of cracked ice and water.
- Neutralize the mixture by slowly adding a solution of sodium hydroxide (160 g in 750 mL of water) with stirring, keeping the temperature below 25°C with an ice bath.
- Once the mixture is alkaline to Congo red indicator, continue to stir it in the ice bath until the temperature drops to about 15°C.
- Collect the precipitated crude **tert-butylurea** on a 15-cm Büchner funnel, wash it with two 100-mL portions of cold water, and press it as dry as possible.

II. Purification of **tert-Butylurea** by Recrystallization

A potential impurity in the synthesized product is N,N'-di-tert-butyl urea, which has low solubility in water.[3]

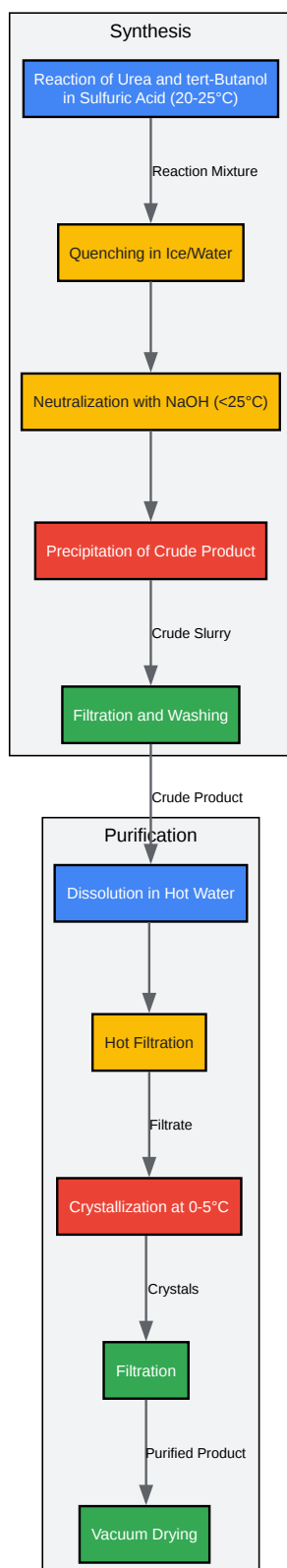
Procedure:

- Transfer the crude **tert-butylurea** cake to a 2-L beaker and add 500 mL of water.

- Heat the mixture to boiling and filter it quickly while hot through a steam-heated Büchner funnel.
- Cool the filtrate to 0–5°C with occasional stirring.
- Collect the resulting white precipitate of purified **tert-butylurea** on a 15-cm Büchner funnel.
- Dry the purified product in a vacuum at room temperature over a suitable desiccant like potassium hydroxide (KOH) or sulfuric acid (H₂SO₄).^[3] Note that **tert-butylurea** can sublime slowly at higher temperatures.^[3]

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the synthesis and purification process for **tert-Butylurea**.



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Caption: Workflow for the synthesis and purification of **tert-Butylurea**.

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